Uridine monophosphate-uridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

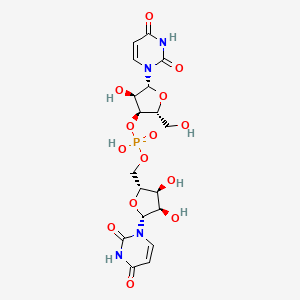

UpU is a nucleobase-containing molecular entity.

Wissenschaftliche Forschungsanwendungen

DNA Damage and Tumorigenesis

Uridine, a precursor of uridine monophosphate, is essential in various clinical settings. However, its pharmacological implications have been somewhat overlooked. A study revealed that a homeostatic disorder of uridine can lead to carcinogenic effects. Mice with disrupted uridine phosphorylase showed increased spontaneous tumorigenesis and signs of DNA damage, suggesting the potential carcinogenic nature of pharmacological uridine (Cao et al., 2016).

Microbial Efficacy and Synthesis

Research on uridine derivatives has indicated potential in antimicrobial applications. Novel series of uridine esters were synthesized and showed varied antibacterial and antifungal activities. These findings suggest that uridine and its derivatives could be developed into potent drugs for treating infections (Devi et al., 2019).

Gut Health in Piglets

In piglets, uridine monophosphate (UMP) and uridine supplements showed positive effects on gut health. Supplementation improved growth performance and reduced the risk of diarrhea by enhancing intestinal morphology and promoting epithelial cell renewal (Li et al., 2019).

Cardiovascular Health

A study focusing on acute myocardial ischemia in rats found that uridine and UMP have normalizing and antiarrhythmic effects. They appeared to aid in energy stabilization and significantly reduced the severity of ventricular arrhythmias, suggesting potential therapeutic applications in cardiovascular health (Bul’on et al., 2014).

Neurological Applications

In a Parkinson's disease model, administration of UMP combined with docosahexaenoic acid (DHA) showed restorative effects on dopaminergic neurotransmission. This combination reduced rotational behavior and elevated striatal dopamine, offering potential for treating Parkinson's disease (Cansev et al., 2008).

Metabolism in Expanded Extracellular Volume States

Research has shown that UMP and uridine are natriuretic and vasopressor agents. In hypertensive rats, the metabolism of uridine was linked to changes in extracellular space, highlighting its role in metabolic processes (Hasnain et al., 1993).

Lipid Metabolism

Short-term oral administration of UMP/UR in early-weaned piglets demonstrated significant effects on lipid metabolism. This suggests that UMP and UR can influence energy status, which is crucial for the development of young animals (Zhang et al., 2019).

Eigenschaften

CAS-Nummer |

2415-43-2 |

|---|---|

Molekularformel |

C18H23N4O14P |

Molekulargewicht |

550.4 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C18H23N4O14P/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 |

InChI-Schlüssel |

KXSPLNAXPMVUEC-NCOIDOBVSA-N |

Isomerische SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=O)NC4=O)CO)O)O |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O |

Kanonische SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O |

Andere CAS-Nummern |

2415-43-2 |

Sequenz |

UU |

Synonyme |

Up-U UpU uridine monophosphate-uridine uridylyl(3'-5')uridine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B1615020.png)

![(2R,3R,4S,5R)-2-[6-(cycloheptylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1615031.png)